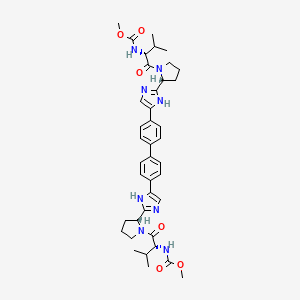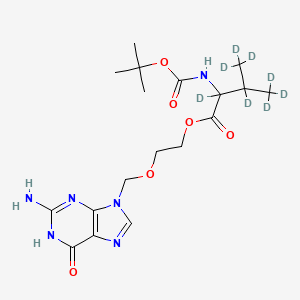
N-t-Boc-valacyclovir-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Boc-valacyclovir-d8: is a stable isotope-labeled compound used as an intermediate in the synthesis of Valacyclovir-d8 Hydrochloride. Valacyclovir is an antiviral drug that is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d8 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Chemical Reactions Analysis
Types of Reactions: N-t-Boc-valacyclovir-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester bond.
Major Products Formed:
Deprotected Valacyclovir-d8: Removal of the Boc group yields Valacyclovir-d8.
Hydrolyzed Products: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
N-t-Boc-valacyclovir-d8 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in the development of antiviral drugs, particularly for the treatment of herpes virus infections.
Industry: Applied in the production of pharmaceuticals and in quality control processes for drug development
Mechanism of Action
The mechanism of action of N-t-Boc-valacyclovir-d8 is primarily related to its role as an intermediate in the synthesis of Valacyclovir-d8. Valacyclovir is converted in vivo to acyclovir, which is a nucleoside analog DNA polymerase enzyme inhibitor. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate. This compound competitively inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Valacyclovir: The parent compound of N-t-Boc-valacyclovir-d8, used as an antiviral drug.
Acyclovir: A nucleoside analog used to treat herpes virus infections.
D-Valacyclovir: An enantiomer of Valacyclovir with similar antiviral properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical studies and quality control processes. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of antiviral drugs .
Properties
Molecular Formula |
C18H28N6O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D |
InChI Key |
FGLBYLSLCQBNHV-DKCJLMJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)



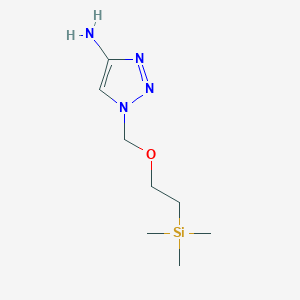
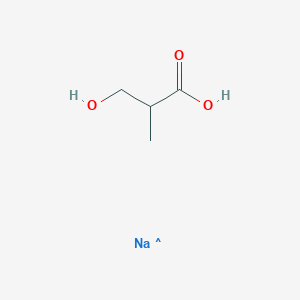
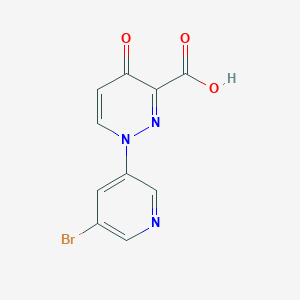
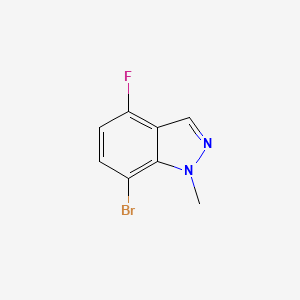

![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
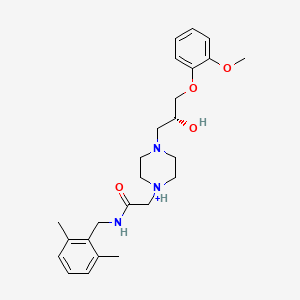
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
